tert-Amyl-tert-butylamine

Description

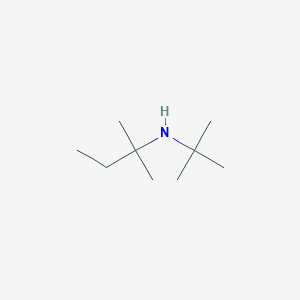

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-2-methylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-7-9(5,6)10-8(2,3)4/h10H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOPSPQZLMCNPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274572 | |

| Record name | tert-Amyl-tert-butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2085-66-7 | |

| Record name | tert-Amyl-tert-butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Amyl-tert-butylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Challenges for Tert Amyl Tert Butylamine

Advanced Strategies for Hindered Secondary Amine Synthesis

The synthesis of secondary amines bearing two bulky tertiary alkyl groups, such as tert-amyl-tert-butylamine, is a formidable challenge in organic chemistry. The steric bulk surrounding the nitrogen atom impedes traditional SN2 alkylation pathways and often leads to elimination side-reactions. Consequently, advanced synthetic strategies are required to achieve reasonable yields.

Electrosynthesis Routes and Green Chemistry Approaches

Electrochemical methods offer a powerful and environmentally conscious alternative to traditional synthesis, often proceeding under mild conditions without the need for harsh reagents. nih.govacs.org These methods are particularly well-suited for constructing sterically hindered molecules.

The electrosynthesis of this compound has been successfully demonstrated through a one-pot method involving the anodic oxidation of the corresponding primary amines. nih.govacs.org A study by Gallardo and Vilà investigated the electrochemical behavior of four highly hindered secondary alkyl amines, including this compound. nih.gov This research showcased that the electrosynthesis of hindered secondary alkyl diamines can be achieved through the formation of C-N bonds under mild, one-pot conditions. nih.gov

The proposed mechanism involves an electrocatalytic process initiated by the formation of a radical cation from the starting amine. nih.govacs.org This radical cation acts as an initiator in a subsequent propagation cycle, leading to the formation of the desired hindered diamine. nih.gov This approach is considered a green chemistry method as it utilizes electrons as the primary reagent, minimizing waste. rsc.org

In a typical experimental setup for related hindered amines, cyclic voltammetry and potential controlled electrolyses are employed to understand and optimize the reaction. nih.gov The table below summarizes the hindered secondary alkyl amines investigated in the foundational study that included this compound.

| Starting Amine | Resulting Dimerization Product | Reference |

|---|---|---|

| di-tert-butylamine (B1584993) | N,N′-di-tert-butyl-2-methylpropylenediamine | nih.gov |

| This compound | Asymmetric hindered alkyl diamine | nih.gov |

| di-tert-amylamine (B1609040) | Corresponding diamine | nih.gov |

| tert-amyl-tert-octylamine | No dimerization product detected | nih.govacs.org |

Catalytic Pathways for N-Alkylation Reactions

Catalytic N-alkylation represents a versatile strategy for amine synthesis, often employing transition metals to facilitate the reaction between an amine and an alkylating agent, such as an alcohol or halide. rsc.orgresearchgate.net While highly effective for less substituted amines, the N-alkylation to form di-tertiary alkylamines is exceptionally challenging.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a prominent green catalytic approach where an alcohol is temporarily dehydrogenated to an aldehyde or ketone by a metal catalyst. whiterose.ac.ukdicp.ac.cnwhiterose.ac.uk This in-situ generated carbonyl compound then undergoes reductive amination with the amine, and the catalyst returns the "borrowed" hydrogen to complete the cycle, with water as the sole byproduct. dicp.ac.cn

Palladium-based catalysts are widely studied for N-alkylation. For instance, palladium nanoparticles supported on materials like titanium dioxide (Pd/TiO₂) or zirconium dioxide (Pd/ZrO₂) have shown efficacy in the N-alkylation of various amines with alcohols. rsc.org While these systems tolerate a range of functional groups, their efficiency significantly drops with increasing steric bulk of the amine or the alcohol. rsc.org For sterically hindered substrates, longer reaction times and higher temperatures are often necessary. rsc.org

Iridium and Ruthenium complexes are also potent catalysts for this transformation. acs.org For example, iridium complexes with N-heterocyclic carbene (NHC) ligands have been successfully used for the N-alkylation of amines with alcohols. acs.org However, reports on the successful coupling of a tertiary alcohol with a tertiary amine using these systems are scarce due to the extreme steric clash.

| Catalyst System | Alkylating Agent | Typical Substrates | Key Features | Reference |

|---|---|---|---|---|

| Pd/ZrO₂ | Alcohols, Carbonyls | Primary and secondary amines | Tolerates functional groups, but requires longer reaction times for hindered amines. | rsc.org |

| Pd/TiO₂ (Photoirradiation) | Alcohols | Primary and secondary amines | Operates at room temperature; excellent catalyst reusability. | rsc.org |

| [Cp*IrCl₂]₂ | Alcohols | Primary and secondary amines | Versatile and adaptable to various solvents; activity depends on reagent concentration. | whiterose.ac.uk |

| NHC-Ir(III) Complexes | Alcohols (including Methanol) | Anilines, Primary amines | Effective for N-methylation and alkylation; mechanism involves Ir-hydride species. | acs.org |

Optimization of Reaction Conditions for Overcoming Steric Hindrance in Synthesis

Overcoming the steric barrier in the synthesis of this compound is paramount and requires careful optimization of several reaction parameters.

Choice of Base and Solvent: In traditional N-alkylation with alkyl halides, the choice of base is critical. Strong, non-nucleophilic bases are often employed. A notable strategy for promoting mono-N-alkylation and overcoming steric hindrance involves the use of cesium hydroxide (B78521) (CsOH). google.com It has been shown to be effective in the N-alkylation of primary amines with alkyl halides, yielding secondary amines in high yields where other bases might fail or lead to overalkylation. google.com The choice of an appropriate anhydrous, inert solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is also crucial for reaction success. google.com

Reductive Amination Conditions: A plausible route to this compound is the reductive amination of a ketone, for example, reacting 2-methyl-2-butanone (tert-amyl ketone) with tert-butylamine (B42293). This reaction first involves the formation of a sterically hindered imine, which is then reduced. The formation of the imine is an equilibrium-driven process, and its success with hindered ketones is often low. tandfonline.com To drive the reaction forward, conditions must be optimized. This can involve the use of Lewis acids like TiCl₄ or ZnCl₂ to activate the ketone and dehydrating agents to remove water. For the reduction step, specialized reducing agents that can access the hindered C=N bond are necessary. nih.gov

Leaving Group and Precursor Choice: When considering an alkylation approach, using a precursor with a very good leaving group, such as a triflate, can facilitate the reaction. For instance, the SN1 alkylation of secondary amines using 1-adamantyl triflate has been successful for preparing other extremely hindered amines. researchgate.net A similar strategy could be envisioned using a tert-amyl precursor.

Computational Modeling: Modern approaches to optimizing reactions for hindered molecules often employ computational studies, such as Density Functional Theory (DFT). rsc.orgresearchgate.net These models can predict the steric properties of amines, such as the percent buried volume (%VBur), and help in understanding the thermodynamic and kinetic barriers, thereby guiding the rational design of catalysts and reaction conditions to overcome steric hindrance. rsc.orgresearchgate.net

Investigation of Chemical Reactivity and Reaction Mechanisms of Tert Amyl Tert Butylamine

Fundamental Studies of Amine Basicity and Nucleophilicity in Hindered Systems

The reactivity of amines is fundamentally governed by the lone pair of electrons on the nitrogen atom, which dictates their basicity and nucleophilicity. libretexts.org In sterically hindered amines like tert-butylamine (B42293), the bulky alkyl groups significantly influence these properties.

Basicity:

Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making alkylamines generally more basic than ammonia. libretexts.org Consequently, the ammonium (B1175870) ions of most simple aliphatic amines have a pKa of about 10 or 11. libretexts.org However, the degree of substitution and steric hindrance introduces complexity. While tertiary amines might be expected to be the most basic due to the inductive effect of three alkyl groups, they are often less basic than secondary amines in aqueous solutions, a phenomenon attributed to solvation effects. masterorganicchemistry.com

Nucleophilicity:

Nucleophilicity is more sensitive to steric effects than basicity. masterorganicchemistry.com The bulky tert-butyl group in tert-butylamine hinders the approach of the nitrogen lone pair to an electrophilic center, reducing its nucleophilicity compared to less hindered primary amines. masterorganicchemistry.com For instance, the nucleophilicity of tert-butylamine is considerably lower than that of n-propylamine. masterorganicchemistry.com Mayr's nucleophilicity parameters quantify this, showing a clear trend of decreasing nucleophilicity with increasing steric bulk. masterorganicchemistry.com Despite its reduced nucleophilicity, tert-butylamine can still participate in various reactions, and its bifunctional nature as both a ligand and a base has been exploited in nickel-catalyzed cross-coupling reactions. uni-regensburg.deacs.org

| Amine | Mayr Nucleophilicity Parameter (N) in Water |

| n-Propylamine | 13.3 masterorganicchemistry.com |

| Isopropylamine | 12.0 masterorganicchemistry.com |

| tert-Butylamine | 10.5 masterorganicchemistry.com |

Gas-Phase Reactions and Atmospheric Degradation Pathways of Hindered Amines

Amines released into the atmosphere undergo photo-oxidation, primarily initiated by hydroxyl (OH) radicals, leading to the formation of various degradation products and contributing to aerosol formation. whiterose.ac.uk

The reaction of tert-butylamine with OH radicals is a key process in its atmospheric degradation. whiterose.ac.ukresearchgate.net The reaction proceeds mainly through hydrogen abstraction from the amino group (-NH2). whiterose.ac.ukresearchgate.net Quantum chemistry studies and laboratory experiments have been conducted to determine the rate coefficients for this reaction.

A study at the European Photoreactor (EUPHORE) measured the rate of reaction between tert-butylamine and OH radicals to be 8.4 (± 1.7) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 305 ± 2 K and 1015 ± 1 hPa. whiterose.ac.ukresearchgate.net This rate constant corresponds to an atmospheric half-life of about 33 hours, assuming an average 24-hour OH radical concentration of 1.0 x 10⁶ molecules cm⁻³. whiterose.ac.uknih.gov Theoretical calculations have shown a negative temperature dependency for this reaction. acs.org

The atmospheric degradation of tert-butylamine, particularly in the presence of nitrogen oxides (NOx), leads to a variety of products. whiterose.ac.ukresearchgate.net The primary degradation pathway involves the formation of tert-butylnitramine and acetone. whiterose.ac.ukresearchgate.net

The reaction sequence is as follows:

H-abstraction from the amino group: The OH radical abstracts a hydrogen atom from the -NH2 group of tert-butylamine. whiterose.ac.ukresearchgate.net

Formation of tert-butylnitramine: In the presence of NOx, the resulting amino radical reacts to form tert-butylnitramine ((CH3)3CNHNO2). whiterose.ac.ukresearchgate.net

Formation of acetone: Acetone is formed through the reaction of tert-butylnitrosamine ((CH3)3CNHNO) and/or its isomer with OH radicals, which also yields nitrous oxide (N2O). whiterose.ac.ukresearchgate.net

Minor products observed include formaldehyde (B43269), 2-methylpropene, acetamide, and propan-2-imine. whiterose.ac.ukresearchgate.net

Amines play a significant role in atmospheric new particle formation and growth. whiterose.ac.ukcopernicus.orgrsc.org The basic nature of amines allows them to react with atmospheric acids, such as nitric acid formed photochemically, to produce low-volatility salts that can nucleate to form new particles or condense onto existing aerosols, contributing to their growth. whiterose.ac.uk

Experiments have shown that the addition of tert-butylamine can enhance sulfuric acid-water nucleation by about two orders of magnitude, a much stronger effect than that observed for ammonia. copernicus.org This suggests that sterically hindered amines can be important contributors to atmospheric aerosol formation. copernicus.org The reaction of tert-butylamine with photochemically formed nitric acid in chamber studies resulted in strong particle formation, identified as tert-butylaminium nitrate (B79036) salt, which has a very low vapor pressure. whiterose.ac.ukresearchgate.net

Reaction with Small Molecules and Electrophiles

Amines are widely used in industrial processes for capturing carbon dioxide (CO2). athensjournals.grbellona.org The reaction mechanism depends on the amine's structure. Primary and secondary amines react with CO2 to form carbamate (B1207046) salts. athensjournals.gr In contrast, tertiary amines, which lack a proton on the nitrogen atom, react with CO2 in the presence of water to form bicarbonate salts. athensjournals.gracs.org

While there is no specific information on CO2 capture by tert-amyl-tert-butylamine, studies on the sterically hindered alkanolamine 2-(tert-butylamino)ethanol (B146117) (TBAE) provide relevant insights. nih.govacs.org Quantum chemistry studies on the reaction of TBAE with CO2 in both ethylene (B1197577) glycol and aqueous solutions revealed that the reaction leads to the formation of bicarbonate, not a zwitterionic carbonate species as might be expected. nih.govacs.org The bulky tert-butyl group plays a key role in this reaction mechanism. nih.govacs.org This suggests that other sterically hindered amines may also favor bicarbonate formation pathways for CO2 capture.

Criegee Intermediate Insertion Reactions

The reaction between CH₂OO and tert-butylamine is understood to proceed via a 1,2-insertion mechanism. dicp.ac.cn In this pathway, the Criegee intermediate inserts into the N-H bond of the amine through a five-membered ring transition state. dicp.ac.cn This type of mechanism is typical for reactions of stabilized Criegee intermediates (SCIs) with molecules containing a covalent bond to hydrogen. dicp.ac.cn

Kinetic studies of the CH₂OO reaction with tert-butylamine were conducted using the OH laser-induced fluorescence (LIF) method under pseudo-first-order conditions. dicp.ac.cnnih.gov The research yielded specific rate coefficients and thermodynamic data, as detailed in the table below.

| Parameter | Value | Conditions |

|---|---|---|

| Rate Coefficient (k) | (4.95 ± 0.64) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 298 K |

| Activation Energy (Ea) | (-2.82 ± 0.37) kcal mol⁻¹ | 283-318 K |

| Pre-exponential Factor (A) | (4.21 ± 0.55) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | - |

The reaction exhibits a negative temperature dependence, meaning the rate of reaction increases as the temperature decreases. dicp.ac.cnnih.gov Interestingly, the rate coefficient for the reaction with tert-butylamine is slightly larger than that for the reaction with methylamine. This difference is attributed to a combination of the electron-donating inductive effect of the tert-butyl group and the steric hindrance it imposes. dicp.ac.cnnih.gov It is plausible that this compound, being a secondary hindered amine, would also react with Criegee intermediates, though its specific rate and mechanism remain to be experimentally determined.

Nucleophilic Substitution Reactions Involving Hindered Amines

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential nucleophile. However, the bulky tert-amyl and tert-butyl groups create significant steric hindrance around the nitrogen, which profoundly influences its reactivity in nucleophilic substitution reactions. For highly hindered amines, direct substitution reactions can be challenging, often competing with elimination pathways. libretexts.org

While classic nucleophilic substitution studies specifically for this compound are scarce, its reactivity has been explored in the context of electrosynthesis. Research has demonstrated the successful one-pot electrosynthesis of highly hindered secondary alkyl diamines from this compound. acs.org This process involves the formation of new C-N bonds under mild, environmentally friendly conditions. acs.org

The proposed mechanism for this transformation is not a traditional Sₙ2 reaction but an electrocatalytic process involving free radical intermediates. acs.org The electrochemical oxidation of the amine is thought to generate radical cation species that propagate the reaction, leading to the formation of complex diamine products. acs.org This indicates that while classic nucleophilic attack might be sterically disfavored, radical pathways provide an alternative route for C-N bond formation.

The study investigated the electrochemical behavior of several hindered secondary amines, as shown in the table below.

| Compound Number | Amine Structure |

|---|---|

| 1 | di-tert-butylamine (B1584993) |

| 2 | This compound |

| 3 | di-tert-amylamine (B1609040) |

| 4 | tert-amyl-tert-octylamine |

This electrochemical approach highlights a modern method for achieving reactions that are otherwise difficult via traditional synthetic routes due to steric constraints.

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions involving this compound is inherently complex due to the bulky, three-dimensional nature of the alkyl groups attached to the nitrogen. The tert-amyl group itself contains a chiral center if the substituents on the alpha-carbon are different, although in 2-methylbutan-2-amine (the tert-amylamine (B128125) component), this is not the case. However, reactions at or near the nitrogen center can be influenced by the fixed spatial arrangement of the bulky groups.

In the aforementioned electrosynthesis of diamines from this compound, the formation of a new C-N bond can lead to the creation of new stereocenters. acs.org The stereochemical outcome of such reactions would be highly dependent on the geometry of the radical intermediates and the direction of approach of the reacting species.

Studies on related hindered amines provide further insight into the importance of stereochemistry. For example, research on the radical cations of sterically hindered amines like di-tert-amylamine (DTA) has shown them to be remarkably stable. Using optically detected EPR, it was observed that the radical cation of DTA, an acyclic analogue of 2,2,6,6-tetramethylpiperidine (B32323) (TMP), showed no evidence of proton transfer on the nanosecond timescale of the experiment. This stability is a direct consequence of the steric shielding of the N-H proton by the bulky amyl groups, which prevents intermolecular reactions that would alter the stereochemistry at the nitrogen center. researchgate.net This high kinetic stability due to steric hindrance is a defining feature of the reactivity of such compounds.

Theoretical and Computational Chemistry Studies of Tert Amyl Tert Butylamine

Quantum Chemical Investigations of Molecular Structure and Conformation

For tert-butylamine (B42293), a simpler analogue, quantum chemistry studies have been performed to understand its atmospheric degradation. whiterose.ac.ukresearchgate.netnih.govyork.ac.uk These studies involve locating stationary points on the potential energy surface using methods like M06-2X and MP2 with basis sets such as aug-cc-pVTZ. whiterose.ac.uk The energies are then refined using higher-level methods like CCSD(T*)-F12a/aug-cc-pVTZ. whiterose.ac.uk Such calculations provide detailed information on bond lengths, bond angles, and dihedral angles that define the molecule's geometry. For a sterically hindered secondary amine like tert-Amyl-tert-butylamine, multiple low-energy conformations would be expected due to the rotation around the C-N bonds. Computational methods can predict the relative energies of these conformers, identifying the most stable structures.

Density Functional Theory (DFT) Analyses of Electronic Properties

Density Functional Theory (DFT) is a powerful tool for analyzing the electronic properties of molecules. For amines, DFT studies often focus on understanding their reactivity and interactions. researchgate.net Key electronic properties that can be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For an amine, the lone pair of electrons on the nitrogen atom is expected to be a region of negative electrostatic potential, making it a likely site for electrophilic attack.

Partial Charges: Calculations such as Natural Population Analysis (NPA) can determine the partial charge on each atom, offering insights into the electronic distribution and reactivity. acs.org

While specific DFT data for this compound is not present in the search results, studies on other amines, like anilines, have shown a linear correlation between the nitrogen partial charge and reactivity. acs.org Similar investigations on this compound would be valuable.

Prediction of Reactivity Descriptors and Active Sites

Computational methods can predict the reactivity of a molecule and identify its most reactive sites. This is often achieved through the calculation of reactivity descriptors derived from DFT. researchgate.net

Fukui Functions: These functions are used to identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. wu.ac.thwu.ac.th By analyzing the Fukui functions, one can predict which atoms are most likely to participate in a chemical reaction.

Local Softness: The local softness on a specific atom, such as the reacting nitrogen in an amine, can be correlated with its reactivity. researchgate.net

Mulliken Atomic Charges: The distribution of electronic charge, as calculated by methods like Mulliken population analysis, can also indicate reactive sites. wu.ac.thwu.ac.th For instance, regions with significant negative charge, like around the nitrogen and oxygen atoms in some molecules, are prone to intermolecular interactions. wu.ac.th

In the context of this compound, the nitrogen atom, with its lone pair of electrons, is the primary active site for many reactions. The bulky tert-amyl and tert-butyl groups would sterically hinder this site, influencing its accessibility and reactivity, a factor that can be quantified through computational analysis.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry plays a crucial role in modeling the step-by-step mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For example, the atmospheric degradation of tert-butylamine initiated by OH radicals has been studied in detail using quantum chemistry. whiterose.ac.ukresearchgate.netnih.govyork.ac.uk

The study revealed that the reaction primarily proceeds through hydrogen abstraction from the amino group. whiterose.ac.ukresearchgate.netnih.govyork.ac.uk The potential energy surface (PES) for this reaction was mapped out, identifying the transition states for hydrogen abstraction from both the N-H and C-H bonds. whiterose.ac.uk The relative energies of these transition states determine the preferred reaction pathway. For tert-butylamine, N-H abstraction was found to be the dominant pathway. whiterose.ac.uk

Similar computational modeling for this compound would involve:

Identifying all possible reaction pathways.

Locating the transition state structure for each pathway.

Calculating the activation energy (the energy barrier that must be overcome for the reaction to occur).

These calculations provide a deep understanding of the reaction kinetics and mechanism at a molecular level.

Solvent Effects on the Chemical Behavior of Hindered Secondary Amines

The chemical behavior of molecules can be significantly influenced by the solvent in which they are dissolved. Computational models can account for these solvent effects, providing a more realistic description of chemical processes in solution.

The influence of solvents on the reactivity of hindered secondary amines can be modeled using methods like the Solvation Model based on Density (SMD). rsc.org Studies on other amine systems have shown that solvents can lower activation barriers for reactions compared to the gas phase. rsc.org For instance, in the reductive amination reaction, the presence of a solvent was found to lower the activation barriers by 5-10 kcal/mol. rsc.org

For hindered secondary amines, the solvent can affect:

Reaction Rates: The polarity of the solvent can stabilize or destabilize reactants, transition states, and products to different extents, thereby altering the reaction rate. researchgate.net

Reaction Mechanisms: In some cases, the solvent can even control the reaction mechanism. whiterose.ac.uk

Computational studies on proton exchange between phenols and amines have demonstrated that solvent effects significantly decrease the activation barriers due to the stabilization of the ionic transition state. nih.gov The steric hindrance in amines was also found to be a favorable factor for proton exchange. nih.gov

Applications in Organic Synthesis and Catalysis Utilizing Tert Amyl Tert Butylamine

Role as a Sterically Hindered Base and Nucleophile in Organic Transformations

Tert-amyl-tert-butylamine, a secondary amine characterized by the presence of two bulky alkyl groups (tert-amyl and tert-butyl) attached to the nitrogen atom, exhibits distinct reactivity as a sterically hindered base and a nucleophile in organic reactions. Its significant steric bulk around the nitrogen atom profoundly influences its chemical behavior, often favoring its role as a base over a nucleophile.

As a sterically hindered base , this compound can deprotonate acidic protons in various substrates. However, its large size can make it less effective than other hindered bases in certain applications. For instance, while it can be used in elimination reactions, its efficacy might be lower compared to more established hindered bases like 2-tert-butyl-1,1,3,3-tetramethylguanidine, which is employed in the synthesis of vinyl iodides from ketohydrazones where less hindered bases lead to product mixtures. orgsyn.org The steric hindrance around the nitrogen atom can be advantageous in preventing undesired side reactions, such as the base acting as a nucleophile.

The nucleophilicity of an amine is its ability to donate its lone pair of electrons to an electrophilic center. Generally, nucleophilicity increases with basicity. masterorganicchemistry.com However, steric hindrance significantly diminishes the nucleophilicity of amines. masterorganicchemistry.com For this compound, the bulky alkyl groups impede its approach to an electrophilic carbon atom, making it a relatively weak nucleophile. masterorganicchemistry.com This reduced nucleophilicity is a key characteristic that allows it to function primarily as a non-nucleophilic base in many synthetic contexts. For example, in reactions where a strong base is needed to deprotonate a substrate without competing nucleophilic attack, a sterically hindered amine like this compound can be a suitable choice.

The interplay between basicity and nucleophilicity is crucial in determining the outcome of a reaction. While the electronic effect of the alkyl groups increases the electron density on the nitrogen, making it a stronger base, the steric effect dominates, hindering its ability to act as a nucleophile. masterorganicchemistry.com This characteristic is exploited in various organic transformations where selective deprotonation is required in the presence of electrophilic functional groups.

Catalytic Applications in Cross-Coupling Reactions

Recent advancements have highlighted the utility of sterically hindered primary amines, such as tert-butylamine (B42293), in transition metal catalysis, particularly in cross-coupling reactions. While direct research on this compound in this specific context is less prevalent, the principles governing the use of its structural analog, tert-butylamine, provide valuable insights into its potential applications.

In the realm of nickel-catalyzed photoredox cross-coupling reactions, tert-butylamine has emerged as a cost-effective and highly effective bifunctional additive, serving as both a ligand and a base. chemrxiv.orguni-regensburg.dechemrxiv.orgacs.org This dual role simplifies reaction conditions and enhances efficiency for a variety of C-O and C-N bond-forming reactions. chemrxiv.orgchemrxiv.orgacs.org The nucleophiles in these reactions include phenols, aliphatic alcohols, anilines, sulfonamides, sulfoximines, and imines. chemrxiv.orgchemrxiv.orgacs.org

The success of tert-butylamine in these systems is attributed to several factors stemming from its steric bulk and electronic properties. The tertiary alkyl group enhances the lability of its coordination to the nickel center, which facilitates efficient ligand exchange and catalytic turnover. chemrxiv.orgacs.org Furthermore, the steric hindrance makes undesirable side reactions like reductive elimination and self-coupling more challenging. chemrxiv.orguni-regensburg.de The absence of α-hydrogen atoms in tert-butylamine also minimizes the formation of reductive byproducts. chemrxiv.orguni-regensburg.de Despite its bulk, the primary amino group retains sufficient donor capacity to ensure the reactivity of the nickel catalyst in the crucial oxidative addition step. chemrxiv.orguni-regensburg.de

Given the structural similarities, it is plausible that this compound could exhibit comparable, if not enhanced, bifunctional behavior in such catalytic systems. The increased steric profile of the tert-amyl group might further promote lability and suppress side reactions, potentially leading to improved catalytic performance.

A study on nickel-photoredox cross-coupling reactions demonstrated that increasing the steric profile of the amine additive led to significant improvements in reaction efficiency. For instance, moving from less hindered amines like hexylamine (B90201) to more hindered ones like 1-adamantylamine and tert-butylamine resulted in excellent yields for phenol (B47542) cross-coupling at room temperature. uni-regensburg.de This trend suggests that the even greater steric bulk of this compound could be beneficial.

Table 1: Evaluation of Alkyl Amine Additives in Nickel-Photoredox Cross-Coupling of Phenol uni-regensburg.de

| Entry | Amine Additive | Yield (%) |

| 1 | Triethylamine | <5 |

| 2 | DABCO | <5 |

| 3 | Hexylamine | Self-coupling |

| 4 | Cyclohexylamine | Self-coupling |

| 5 | Isopropylamine | Self-coupling |

| 6 | 1-Adamantylamine | 91 |

| 7 | tert-Butylamine | 94 |

Reaction conditions: Phenol, aryl bromide, NiBr₂·glyme, 4CzIPN, amine additive, DMA, blue light irradiation.

The steric and electronic properties of this compound make it an interesting candidate for ligand design in transition metal catalysis. The bulky alkyl groups can influence the coordination geometry and reactivity of the metal center. In the context of palladium-catalyzed C-N cross-coupling reactions, the choice of ligand is critical to control selectivity and avoid undesired side reactions like diarylation. acs.org While specific applications of this compound as a ligand are not extensively documented, the principles of using hindered amines are well-established. For instance, N,N-Bis(2-pyridylmethyl)-tert-butylamine has been used as a versatile tridentate N-donor ligand in metal coordination. researchgate.net The bulky tert-butyl group in this ligand influences the bond angles around the central nitrogen atom. researchgate.net

The coordination of this compound to a metal center would create a sterically demanding environment, which could be exploited to control the access of substrates to the catalytic site, thereby influencing selectivity. The lability of the metal-amine bond, enhanced by the steric bulk, is also a crucial factor for efficient catalysis. chemrxiv.orgacs.org The synthesis of a Lewis acid-base adduct between tert-butylamine and borane (B79455) has been reported, demonstrating the ability of the amine to coordinate to an electron-deficient center. wisc.edu This fundamental interaction is the basis for its role as a ligand in transition metal complexes.

Utilization in Aziridination Reactions

Tertiary butylamine (B146782) has been shown to be an effective base in the aziridination of 2-arylethenyl(diphenyl)sulfonium salts, leading to the formation of the corresponding N-tert-butylaziridine. This reaction highlights the utility of sterically hindered amines in promoting the formation of three-membered nitrogen-containing rings.

Furthermore, iridium-catalyzed three-component coupling reactions of aliphatic aldehydes, aliphatic amines, and ethyl diazoacetate have been developed to synthesize aziridine (B145994) derivatives. rsc.org In one example, the reaction of n-butyraldehyde, tert-butylamine, and ethyl diazoacetate in the presence of an iridium catalyst afforded 1-tert-butyl-2-ethoxycarbonyl-3-propylaziridine in high yield and stereoselectivity. rsc.org This demonstrates that the steric bulk of the tert-butyl group is compatible with and can influence the stereochemical outcome of the aziridination reaction.

In the context of Ugi and Passerini multicomponent reactions, unprotected dimeric α-aziridine aldehydes can react with amines. sorbonne-universite.fr While reactions with primary amino acids lead to stable cyclic products, the reaction with benzylamine (B48309) resulted in an uninterrupted Ugi product, indicating that the aziridine amide was not formed. sorbonne-universite.fr This suggests that the nature of the amine is critical in directing the reaction pathway. The use of a highly hindered amine like this compound in such systems could potentially lead to novel reaction outcomes due to its unique steric profile.

Influence on Surface Acidity of Solid Catalysts

The acidity of solid surfaces is a critical property in heterogeneous catalysis, and it is often characterized by the adsorption and desorption of basic probe molecules. dergipark.org.tr Tert-butylamine has been utilized as a probe molecule in temperature-programmed desorption (TPD) studies to measure the surface acidity of solid catalysts. osti.gov The use of tert-butylamine offers advantages over other common probes like ammonia, pyridine, and n-butylamine. osti.gov

The TPD of tert-butylamine can be monitored by gas chromatography or thermogravimetry to quantify the number and strength of acid sites on catalysts such as SiO₂/Al₂O₃, Ni-SiO₂/Al₂O₃, and zeolites. osti.gov The acidity measured by tert-butylamine desorption has been shown to correspond to the strong acid sites that are active in many acid-catalyzed hydrocarbon transformations. osti.gov The steric bulk of tert-butylamine allows it to selectively probe acid sites with sufficient space to accommodate it, providing information about the accessibility of the active sites.

Given its larger size, this compound could serve as an even more selective probe for characterizing the porous structure and acid site accessibility of solid catalysts. Its adsorption would be restricted to larger pores and less sterically hindered acid sites, providing a more detailed picture of the catalyst's surface architecture.

Protecting Group Chemistry Employing Sterically Hindered Amines

In multi-step organic synthesis, the protection and deprotection of functional groups is a fundamental strategy. For amines, the tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups. fishersci.co.uk While this compound itself is not a protecting group, the principles of using sterically hindered moieties are central to protecting group chemistry. The bulky tert-butyl group of the Boc protecting group, for instance, prevents the amine from undergoing undesired reactions.

The synthesis of di-tert-butylamine (B1584993) is considered a significant synthetic challenge, highlighting the difficulties associated with introducing multiple bulky groups around a nitrogen atom. acs.org This underscores the unique steric environment created by such substitutions. While not a direct application, the chemistry of sterically hindered amines like this compound informs the design and understanding of protecting groups and the synthesis of complex aliphatic amines.

Derivatives and Advanced Materials Research Involving the Tert Amyl Tert Butylamine Scaffold

Synthesis of Novel Functionalized Derivatives of Sterically Hindered Secondary Amines

Research into the functionalization of tert-amyl-tert-butylamine has explored its electrochemical behavior as a pathway to novel derivatives. A notable study investigated the electrosynthesis of highly hindered secondary alkyl diamines from this compound. acs.orgresearchgate.net This work described the electrochemical oxidation of a series of hindered secondary amines, including this compound, to achieve the formation of new C-N bonds under mild, environmentally friendly conditions. acs.org

The study highlighted the effects of the initial amine concentration and the duration of the initial oxidation scan on the electrochemical process, providing valuable mechanistic insights into the behavior of such sterically encumbered amines. acs.orgresearchgate.netresearchgate.net The electrosynthesis from this compound (2) successfully yielded a corresponding hindered alkyl diamine, demonstrating a novel route to complex amine derivatives that can be challenging to synthesize through traditional methods. acs.org

Table 1: Hindered Secondary Amines Investigated in Electrochemical Synthesis acs.org

| Compound No. | Amine Name |

| 1 | di-tert-butylamine (B1584993) |

| 2 | This compound |

| 3 | di-tert-amylamine (B1609040) |

| 4 | tert-amyl-tert-octylamine |

This electrochemical approach represents a significant advancement in creating functionalized derivatives from the this compound scaffold. acs.org

Development of Complex Formations with Metal Ions

Detailed structural analyses, such as X-ray crystallography, of metal complexes formed specifically with this compound as a ligand have not been reported in the surveyed literature. Research on analogous, less-hindered amines suggests that the bulky alkyl groups would likely result in complexes with unusual bond angles and lengths, but specific data for the this compound scaffold is currently unavailable.

Design of N-Substituted Amides and Related Compounds

The synthesis of N-substituted amides from secondary amines is a fundamental transformation in organic chemistry. However, a specific search of the scientific literature did not yield studies focused on the design and synthesis of N-substituted amides derived directly from the this compound scaffold. The extreme steric hindrance at the nitrogen atom would make such reactions challenging, likely requiring highly reactive acylating agents or specialized catalytic methods.

Biological and Pharmaceutical Research Perspectives of Hindered Amine Containing Compounds

Investigation of Compounds Featuring the tert-Amyl-tert-butylamine Moiety

Direct research on the specific this compound moiety is not extensively documented in publicly available literature. However, the study of analogous sterically hindered amines, particularly those containing the tert-butyl group, provides a strong basis for understanding its potential. The tert-butyl group is a well-studied moiety in chemistry and biology, recognized for the unique reactivity patterns its crowded structure elicits. rsc.org

Investigations into related compounds, such as tert-butylamine (B42293), have been conducted to understand their atmospheric degradation, which involves reactions with OH radicals. whiterose.ac.uk Such studies highlight that the reaction primarily occurs via hydrogen abstraction from the amino group. whiterose.ac.uk In the context of pharmaceutical research, the focus lies on how the significant steric hindrance provided by both the tert-amyl and tert-butyl groups would impact interactions with biological targets. This dual substitution creates a highly congested environment around the nitrogen atom, which could be leveraged to achieve high selectivity for specific receptors or enzyme active sites that can accommodate such a bulky substituent.

Research on other hindered amines, like 2-amino-2-hydroxymethyl-1,3-propanediol (AHPD), has been explored for applications such as CO2 capture, where their regeneration properties are of interest. collectionscanada.gc.ca While not a direct pharmaceutical application, this research underscores the unique chemical properties imparted by steric hindrance. The primary research interest in a moiety like this compound within a biological context would be to serve as a tool to probe steric limitations in binding pockets and to enhance the metabolic stability of a potential drug candidate by shielding the amine group from enzymatic degradation.

Potential as Building Blocks in Pharmaceutical Intermediates Synthesis

Sterically hindered amines are valuable building blocks in organic synthesis, and the this compound structure represents a unique scaffold for creating complex pharmaceutical intermediates. The related compound, tert-butylamine, is widely used as an intermediate in the synthesis of various pharmaceuticals, pesticides, and rubber accelerators. wikipedia.orgchemkits.euhtcorp.inhaixinghuagong.com For instance, it is a precursor in the production of N-tert-butyl-2-benzothiazylsulfenamide, a rubber accelerator, and is used to synthesize drugs like rifampicin. haixinghuagong.com

The this compound moiety could be incorporated into a drug molecule to introduce significant steric bulk. This strategy is often employed to:

Enhance Selectivity: By designing a molecule that fits precisely into the target receptor's binding site while being too large to bind to off-target receptors.

Improve Metabolic Stability: The bulky groups can act as a "metabolic shield," protecting the rest of the molecule from degradation by metabolic enzymes, thereby prolonging its half-life in the body.

Modulate Physical Properties: The lipophilicity introduced by the alkyl groups can influence the drug's absorption, distribution, and ability to cross cell membranes.

The synthesis of optically pure, sterically hindered amines is a significant area of research, with biocatalysis using enzymes like ω-transaminases and amine dehydrogenases emerging as a sustainable method. researchgate.net These enzymatic approaches are being developed to handle sterically demanding ketones, paving the way for the efficient production of chiral amines that are crucial components of many pharmaceuticals. researchgate.net

Table 1: Examples of Hindered Amines as Pharmaceutical Building Blocks

| Hindered Amine/Related Structure | Application in Synthesis | Resulting Product Class/Example | Reference(s) |

| tert-Butylamine | Intermediate in the synthesis of various drugs, pesticides, and other organic compounds. wikipedia.orghaixinghuagong.com | Pharmaceuticals (e.g., Rifampicin), Pesticides (e.g., Terbacil), Rubber Accelerators. wikipedia.orghaixinghuagong.com | wikipedia.orghaixinghuagong.com |

| tert-Butylamine | Used in palladium-catalyzed aminocarbonylation to create androstane-based dicarboxamides. ebi.ac.uk | Steroidal derivatives with potential biological activity. ebi.ac.uk | ebi.ac.uk |

| Sterically Hindered Amines | Asymmetric synthesis via biocatalysis to produce optically pure amines. researchgate.net | Chiral amines for pharmaceuticals, agrochemicals, and bulk chemicals. researchgate.net | researchgate.net |

| tert-Butylamine | Reagent for the synthesis of N-tert-butylaziridine. | Aziridine (B145994) derivatives, which are versatile intermediates in organic synthesis. |

Structure-Activity Relationship (SAR) Studies of Hindered Amine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's structure correlates with its biological activity. For hindered amine derivatives, the size, shape, and basicity of the amine are critical determinants of its pharmacological effect.

The steric bulk of substituents is a key factor in SAR. In studies of synthetic cathinone (B1664624) derivatives, for example, the steric bulk of substituents on the aromatic ring was found to influence selectivity between the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). acs.org Similarly, the extreme steric hindrance from a this compound group would be expected to dominate its SAR profile. This moiety could be used to design highly selective ligands by exploiting the specific topology of a target's binding pocket.

In the development of inhibitors for the RET tyrosine kinase, a target in medullary thyroid cancer, structural optimization revealed that specific bulky groups were crucial for potent inhibition of both the wild-type enzyme and its drug-resistant mutants. nih.gov For instance, the compound 17d incorporated a tert-butyl isoxazole (B147169) group, which contributed to its high efficacy. nih.gov This demonstrates a successful application of sterically demanding groups in overcoming drug resistance.

Furthermore, research on 8-hydroxyquinoline (B1678124) derivatives showed that substitutions on the quinoline (B57606) ring significantly impacted anticancer activity, with bulky or electron-withdrawing groups often enhancing potency. nih.gov The introduction of a this compound group would be a dramatic structural modification, likely leading to a sharp change in biological activity that would need to be carefully evaluated. The basicity of the amine is another crucial factor; reducing basicity in some 8-hydroxyquinoline derivatives was found to decrease cytotoxicity. nih.gov The electronic properties of the tert-amyl and tert-butyl groups would influence the pKa of the amine, thereby affecting its ionization state at physiological pH and its ability to form hydrogen bonds. longchangchemical.com

Role as Counterions in Drug Formulations

Many drug substances are acidic or basic, requiring the formation of a salt to improve their stability, solubility, and handling properties. The choice of the counterion is a critical step in drug development. Hindered amines, due to their basicity, can serve as cationic counterions for acidic drugs.

Tert-butylamine, under the name "erbumine," is a well-established counterion used in the formulation of the ACE inhibitor perindopril (B612348) (Perindopril Erbumine). wikipedia.orgchemkits.eusmolecule.com The formation of the tert-butylamine salt enhances the stability of the drug substance. smolecule.com Ion chromatography methods have been specifically developed to assay the amount of tert-butylamine in such pharmaceutical preparations, indicating its importance in quality control. nih.gov

Given this precedent, this compound could also be explored as a novel counterion. Its larger size and potentially different crystalline packing properties compared to tert-butylamine could offer advantages for certain drug molecules, such as:

Modifying Solubility and Dissolution Rate: A bulkier counterion can disrupt the crystal lattice of the drug salt, potentially leading to improved solubility.

Creating Novel Crystalline Forms: It could enable the formation of new polymorphic or amorphous forms with more desirable pharmaceutical properties.

Enhancing Stability: The formation of a stable salt with a hindered amine can protect the active pharmaceutical ingredient (API) from degradation.

The selection of a suitable counterion is a complex process that involves screening a wide range of candidates to find the optimal balance of properties for a given API.

Table 2: Use of Hindered Amines as Counterions in Pharmaceuticals

| Counterion | Drug Name | Therapeutic Class | Purpose of Salt Formation | Reference(s) |

| tert-Butylamine (Erbumine) | Perindopril Erbumine | ACE Inhibitor | Enhance stability and create a solid dosage form. wikipedia.orgsmolecule.com | wikipedia.orgchemkits.eusmolecule.com |

| tert-Butylamine | BMS-188494-04 | Hypocholesterolemic Agent (Prodrug) | Forms the TBA salt of the prodrug ester. nih.gov | nih.gov |

Design of Enzyme Inhibitors Incorporating Sterically Hindered Amine Structures

The design of enzyme inhibitors often relies on creating molecules that can bind tightly and selectively to an enzyme's active site, blocking its function. Sterically hindered amines can be powerful tools in this endeavor. The bulky nature of the this compound moiety can be used to achieve potent and selective enzyme inhibition through several mechanisms.

One key strategy is to use steric hindrance to occupy a large hydrophobic pocket within an enzyme's active site. Research into inhibitors of the influenza A virus M2 proton channel showed that organosilane amines, designed as carbon isosteres, were potent inhibitors. nih.gov The replacement of a quaternary carbon with silicon in some structures led to a significant increase in potency against drug-resistant strains, highlighting the subtle interplay of steric bulk and electronics in inhibitor design. nih.gov

In another study, sterically hindered amines were found to be better inhibitors of poly(ADP-ribose) polymerase (PARP) than their oxidized nitroxide forms. nih.gov A 4-carboxamido-1H-benzimidazole derivative with a sterically hindered amine substituent was identified as a highly active PARP inhibitor with an IC₅₀ of 14 nM. nih.gov This suggests that the unoxidized, bulky amine structure is crucial for potent interaction with the enzyme.

The this compound group could be incorporated into inhibitor scaffolds to:

Probe the size and shape of an active site: By systematically adding bulk, researchers can map the steric tolerance of an enzyme's binding pocket.

Disrupt protein-protein interactions: A large, sterically demanding group on the surface of a protein could prevent it from docking with its binding partner.

Increase residence time: A snug fit within a binding pocket, facilitated by bulky groups, can lead to a longer duration of action for the inhibitor.

The rational design of such inhibitors is often guided by computational modeling and X-ray crystallography to visualize how the hindered amine fits into the target enzyme.

Q & A

Q. What are the established synthesis routes for tert-Amyl-tert-butylamine, and how do reaction parameters affect yield?

this compound can be synthesized via alkylation or condensation reactions. One approach involves reacting tert-amyl halides with tert-butylamine under controlled alkaline conditions. For example, tert-butylamine (CAS 75-64-9) is highly reactive due to its bulky structure, and its reaction with tert-amyl chloride (or analogous substrates) requires inert atmospheres and low temperatures (~0–5°C) to minimize side reactions like elimination . Solvent choice (e.g., ethers or hydrocarbons) and stoichiometric ratios of reactants significantly impact purity and yield. Post-synthesis purification via fractional distillation or column chromatography is recommended .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is flammable, corrosive, and a respiratory irritant. Key safety measures include:

- Ventilation : Use fume hoods to maintain airborne concentrations below PAC-2 (9.3 ppm) and PAC-3 (56 ppm) thresholds .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats. Avoid skin contact, as delayed symptoms (e.g., dermatitis) may occur .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water, which may aerosolize the compound .

Q. Which analytical techniques are most reliable for characterizing this compound?

- GC-MS : Ideal for purity assessment and identifying volatile byproducts. Use polar capillary columns (e.g., DB-WAX) to resolve this compound (retention time ~12–15 min) from isomers .

- NMR Spectroscopy : H NMR peaks for tert-amyl (δ 1.2–1.4 ppm, 9H) and tert-butyl (δ 1.0–1.1 ppm, 9H) groups confirm structural integrity. C NMR distinguishes quaternary carbons (δ 28–32 ppm) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data for this compound derivatives?

Contradictions often arise from stereochemical variations or solvent effects. For example:

- Dynamic NMR : Resolve conformational isomers caused by restricted rotation around the C-N bond in derivatives like tert-butyl(quinolin-2-ylmethylene)amine (CAS 113726-29-7) .

- Computational Modeling : Compare experimental H NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

- Cross-Validation : Use complementary techniques (e.g., IR for functional groups, X-ray crystallography for solid-state confirmation) .

Q. What strategies optimize this compound purity for pharmacological intermediate studies?

- Recrystallization : Use hexane/ethyl acetate mixtures (3:1 v/v) to remove hydrophobic impurities.

- Derivatization : Convert the amine to a stable hydrochloride salt (e.g., via HCl gas bubbling in diethyl ether) to enhance crystallinity and storage stability .

- Quality Control : Monitor residual solvents (e.g., methyl tert-butyl ether) via headspace GC to meet ICH Q3C guidelines .

Q. How does steric hindrance influence the reactivity of this compound in catalytic applications?

The bulky tert-amyl and tert-butyl groups limit nucleophilic attack, making the compound less reactive in SN2 mechanisms but suitable for:

- Phase-Transfer Catalysis : Facilitate reactions in biphasic systems (e.g., alkylation of phenols) due to its amphiphilic nature .

- Ligand Design : Act as a non-coordinating base in palladium-catalyzed cross-couplings, where steric bulk prevents catalyst poisoning .

Methodological Notes

- Data Contradiction Analysis : Apply systematic frameworks (e.g., triangulation of spectroscopic, computational, and synthetic data) to resolve ambiguities .

- Toxicity Profiling : Refer to tert-butanol analogs (e.g., EPA IRIS assessments) for preliminary hazard evaluation, given structural similarities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.